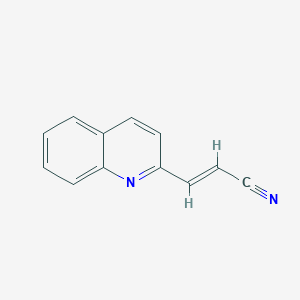

(E)-3-(Quinolin-2-yl)acrylonitrile

Description

Contextualization of Quinoline (B57606) and Acrylonitrile (B1666552) Scaffolds in Organic and Medicinal Chemistry

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a versatile pharmacophore and a privileged structure in drug discovery. nih.gov This nitrogen-containing heterocyclic aromatic compound is found in numerous natural products, most notably the Cinchona alkaloids, and forms the core of a wide array of pharmacologically active substances. nih.gov Its derivatives have demonstrated a broad spectrum of therapeutic properties, including antimalarial, anticancer, antimicrobial, anti-inflammatory, and antiviral activities. nih.govijpsjournal.comrsc.org The ability of the quinoline nucleus to serve as a foundation for various synthetic modifications has led to the development of numerous marketed drugs, such as chloroquine, ciprofloxacin, and montelukast. nih.govrsc.org In organic synthesis, quinoline and its derivatives are valuable as solvents, reagents, and precursors for dyes and pesticides. wikipedia.org

Similarly, the acrylonitrile scaffold is a fundamental building block in organic synthesis. wikipedia.org This organic compound, with the formula CH₂CHCN, consists of a vinyl group linked to a nitrile group. wikipedia.org It is a crucial monomer in the production of commercially important polymers like polyacrylonitrile, which is used to make synthetic fibers, and copolymers such as styrene-acrylonitrile (SAN) and acrylonitrile butadiene styrene (B11656) (ABS) plastics. wikipedia.orgacs.org Beyond polymerization, acrylonitrile participates in a variety of chemical reactions, including cyanoethylation and Diels-Alder reactions, making it a versatile intermediate for the synthesis of a wide range of organic molecules, including pharmaceuticals and dyes. rsc.orgigtpan.com

The hybridization of these two potent scaffolds into a single molecule, such as (E)-3-(Quinolin-2-yl)acrylonitrile, offers the potential to create novel compounds with enhanced or unique biological activities. nih.govthesciencein.orgresearchgate.net The combination of the quinoline moiety, known for its diverse pharmacological effects, with the reactive and versatile acrylonitrile unit provides a rich platform for the design and synthesis of new chemical entities with potential therapeutic applications. thesciencein.orgthesciencein.org

Significance of this compound as a Representative Heterocyclic Compound

This compound serves as a significant representative of hybrid heterocyclic compounds due to the convergence of the distinct properties of its quinoline and acrylonitrile components. The quinoline ring system, with its aromatic nature and nitrogen heteroatom, imparts specific electronic and steric characteristics to the molecule. nih.gov The acrylonitrile moiety, with its electron-withdrawing nitrile group and a reactive double bond, introduces further functionality. wikipedia.org

The synthesis of such hybrid molecules often involves established chemical reactions. For instance, the Friedländer condensation is a common and straightforward method for constructing the quinoline ring. beilstein-journals.org The formation of the bond between the quinoline and acrylonitrile parts can be achieved through methods like palladium-catalyzed cross-coupling reactions. ontosight.ai Research into quinoline-based hybrids is an active area, with studies exploring their potential as anticancer, antileishmanial, and antimicrobial agents. nih.govresearchgate.netnih.gov The specific biological activity of this compound is an area of ongoing investigation, with its potential to interact with various biological targets like enzymes and receptors being a key focus. ontosight.ai

Stereochemical Considerations and the Influence of (E)-Configuration in Molecular Design

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in drug design and molecular recognition. numberanalytics.compatsnap.com The designation "(E)" in this compound refers to the stereochemistry of the double bond in the acrylonitrile portion. It indicates an entgegen configuration, meaning the higher priority substituents on each carbon of the double bond, in this case, the quinoline ring and the nitrile group, are on opposite sides. ontosight.ai

Structure

3D Structure

Properties

Molecular Formula |

C12H8N2 |

|---|---|

Molecular Weight |

180.20 g/mol |

IUPAC Name |

(E)-3-quinolin-2-ylprop-2-enenitrile |

InChI |

InChI=1S/C12H8N2/c13-9-3-5-11-8-7-10-4-1-2-6-12(10)14-11/h1-8H/b5-3+ |

InChI Key |

INJAEPPZQXWPNK-HWKANZROSA-N |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC(=N2)/C=C/C#N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)C=CC#N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for E 3 Quinolin 2 Yl Acrylonitrile and Analogs

Established Reaction Pathways for Acrylonitrile (B1666552) Derivatization

Established methods often involve creating the crucial carbon-carbon double bond by reacting a quinoline-based aldehyde with an activated nitrile compound. These pathways are valued for their reliability and the extensive body of research that supports them.

Knoevenagel Condensation and Variants

The Knoevenagel condensation is a cornerstone reaction in the synthesis of α,β-unsaturated nitriles. wikipedia.org This reaction involves the base-catalyzed condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, such as malononitrile (B47326) or ethyl cyanoacetate. wordpress.compku.edu.cn In the context of synthesizing (E)-3-(Quinolin-2-yl)acrylonitrile, the primary reactants are 2-quinaldehyde and an active methylene nitrile.

The reaction is typically facilitated by a weak base, like piperidine (B6355638) or an ammonium (B1175870) salt, to deprotonate the active methylene compound, forming a nucleophilic carbanion. nih.govbhu.ac.in This carbanion then attacks the electrophilic carbonyl carbon of 2-quinaldehyde. The subsequent intermediate undergoes dehydration to yield the final, thermodynamically stable (E)-isomer of the α,β-unsaturated product. wikipedia.org The reaction's efficiency can be influenced by various factors, including the choice of catalyst, solvent, and reaction temperature. mdpi.com

Table 1: Representative Knoevenagel Condensation Conditions

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature | Typical Yield (%) |

|---|---|---|---|---|---|

| 2-Quinaldehyde | Malononitrile | Piperidine | Ethanol (B145695) | Room Temp. - Reflux | >85 |

| 2-Quinaldehyde | Ethyl Cyanoacetate | Ammonium Acetate | Toluene | Reflux (Dean-Stark) | >80 |

| 2-Quinaldehyde | Cyanoacetic Acid | Pyridine (B92270) | Pyridine | Reflux | >75 |

Palladium-Catalyzed Cross-Coupling Approaches

Palladium-catalyzed cross-coupling reactions, particularly the Mizoroki-Heck reaction, offer a powerful alternative for forming the carbon-carbon bond between the quinoline (B57606) ring and the acrylonitrile unit. ontosight.airsc.org This method typically involves the reaction of a 2-haloquinoline (e.g., 2-chloroquinoline (B121035) or 2-bromoquinoline) with acrylonitrile in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. nih.gov

The catalytic cycle begins with the oxidative addition of the 2-haloquinoline to a Pd(0) complex. libretexts.org The resulting organopalladium(II) species then coordinates with acrylonitrile, followed by migratory insertion of the olefin into the palladium-carbon bond. The final steps involve β-hydride elimination to release the this compound product and reductive elimination of the resulting palladium-hydride species with the aid of a base to regenerate the Pd(0) catalyst. libretexts.org The choice of ligand and base is critical for achieving high yields and selectivity.

Table 2: Typical Heck Reaction Parameters

| Quinoline Substrate | Coupling Partner | Catalyst | Ligand | Base | Solvent |

|---|---|---|---|---|---|

| 2-Bromoquinoline | Acrylonitrile | Pd(OAc)₂ | PPh₃ | Et₃N | DMF / Acetonitrile (B52724) |

| 2-Iodoquinoline | Acrylonitrile | PdCl₂(PPh₃)₂ | - | NaOAc | DMF |

One-Pot Multicomponent Reactions in Quinoline-Acrylonitrile Synthesis

Multicomponent reactions (MCRs) provide an efficient and atom-economical approach to complex molecules like quinolines by combining three or more reactants in a single synthetic operation. indexcopernicus.comrsc.org The Friedländer annulation is a classic MCR for quinoline synthesis, involving the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. wikipedia.orgorganic-chemistry.orgacs.org

To synthesize this compound in a one-pot fashion, one could envision a tandem Friedländer/Knoevenagel reaction. This would involve reacting a 2-aminobenzaldehyde (B1207257) with a β-keto nitrile or a related species that can both participate in the quinoline ring formation and subsequently generate the acrylonitrile side chain. Alternatively, a pre-formed quinoline can be generated in situ via a Friedländer reaction between 2-aminobenzaldehyde and acetone, followed by the addition of malononitrile and a suitable catalyst to promote a Knoevenagel condensation in the same reaction vessel without isolating the intermediate 2-methylquinoline. nih.govacs.org

Innovative Synthetic Strategies Involving Quinoline Precursors

These advanced methods focus on the functionalization of a pre-existing quinoline ring or building the quinoline system itself in a manner that directly installs or facilitates the formation of the acrylonitrile side chain.

Reactions Utilizing Quinoline N-Oxides and 2-Quinaldehyde Intermediates

Quinoline N-oxides are versatile intermediates for the C2-functionalization of the quinoline nucleus. nih.govnih.gov The N-oxide group activates the C2 position towards nucleophilic attack. A common strategy involves activating the N-oxide with an agent like phosphorus oxychloride (POCl₃) or acetic anhydride, followed by nucleophilic substitution.

A two-step pathway to this compound via this method first involves the conversion of quinoline N-oxide to 2-quinaldehyde. This can be achieved through various methods, including reaction with dimethyl sulfoxide (B87167) (DMSO) under specific conditions. Once the 2-quinaldehyde intermediate is obtained, it is subjected to a Knoevenagel condensation with an active methylene nitrile, as described in section 2.1.1, to yield the final product. researchgate.net This approach allows for the synthesis of the target compound from the readily available quinoline N-oxide.

Direct Synthesis from Substituted o-Nitrotoluenes

A more convergent approach involves constructing the quinoline ring system from acyclic precursors in a way that incorporates the acrylonitrile functionality. The Reissert-type reactions provide a historical basis for indole (B1671886) and quinoline synthesis from o-nitrotoluenes. chemeurope.com A modern variant could involve the condensation of a substituted o-nitrobenzaldehyde with an active methylene compound like ethyl cyanoacetate. ontosight.ai This reaction, typically base-catalyzed, forms an o-nitrobenzylidene intermediate.

The subsequent key step is a reductive cyclization. The nitro group is reduced to an amine, often using reagents like sodium dithionite (B78146) or catalytic hydrogenation. The newly formed amino group then undergoes intramolecular cyclization by attacking the nitrile or a derivative thereof, followed by aromatization to form the quinoline ring system directly functionalized at the 2- and 3-positions. This method offers a direct entry into the quinoline core from simple aromatic precursors.

Table 3: Reductive Cyclization for Quinoline Synthesis

| Precursor | Reducing Agent | Catalyst (if any) | Reaction Type | Product Type |

|---|---|---|---|---|

| (E)-Ethyl 2-cyano-3-(2-nitrophenyl)acrylate | Na₂S₂O₄ | - | Reductive Cyclization | 3-Carboethoxy-quinolin-2-one |

| (E)-2-(2-Nitrobenzylidene)malononitrile | H₂, Pd/C | Palladium on Carbon | Reductive Cyclization | 2-Aminoquinoline-3-carbonitrile |

Base-Catalyzed Condensation Reactions

Base-catalyzed condensation reactions are a cornerstone for the synthesis of this compound and its analogs. A prominent method employed is the Knoevenagel condensation, which involves the reaction of a carbonyl compound with an active methylene compound. nih.govacademie-sciences.fr For the synthesis of the title compound, this typically involves the condensation of quinoline-2-carbaldehyde with acetonitrile in the presence of a base. The base facilitates the deprotonation of the active methylene group, creating a nucleophilic carbanion that subsequently attacks the carbonyl carbon of the aldehyde. This is followed by a dehydration step to yield the α,β-unsaturated nitrile.

Various bases can be utilized to catalyze this transformation, with the choice of base and solvent significantly impacting reaction efficiency and yield. Common bases include organic amines like piperidine and inorganic bases such as potassium carbonate. researchgate.net Solvents like ethanol or dimethylformamide (DMF) are often employed. The reaction mechanism involves the formation of an intermediate, which then eliminates a water molecule to form the stable conjugated system of this compound. mdpi.combeilstein-archives.org

Recent research has also explored the use of heterogeneous catalysts to align with green chemistry principles by simplifying purification and enabling catalyst recycling. researchgate.net For instance, the use of solid basic catalysts like magnesium oxide (MgO) or hydrotalcites has been reported for similar condensation reactions, offering advantages in terms of operational simplicity and reduced environmental impact. academie-sciences.fr

Table 1: Illustrative Conditions for Base-Catalyzed Condensation

| Reactant 1 | Reactant 2 | Catalyst/Base | Solvent | Typical Conditions | Product |

| Quinoline-2-carbaldehyde | Acetonitrile | Piperidine | Ethanol | Reflux | This compound |

| Quinoline-2-carbaldehyde | Malononitrile | Basic Alumina | Solvent-free | Grinding, Room Temp. | 2-((Quinolin-2-yl)methylene)malononitrile |

| o-Azidobenzaldehyde | Ketosulfone | PPh₃ / Base | Toluene | Heating | 3-Sulfonyl-substituted quinolines nih.gov |

| 5-(Hydroxymethyl)furfural | Ethyl Cyanoacetate | Biogenic Carbonates | Solvent-free | 100 °C | 3-(Furan-2-yl)acrylonitrile derivatives mdpi.com |

Stereoselective Synthesis and Control of the (E)-Isomer

In the synthesis of 3-(quinolin-2-yl)acrylonitrile, controlling the stereochemistry of the carbon-carbon double bond is crucial, with the (E)-isomer generally being the desired, more thermodynamically stable product. The Knoevenagel condensation and related reactions often exhibit a high degree of stereoselectivity, favoring the formation of the (E)-isomer.

This preference is attributed to steric factors in the transition state of the elimination step. The intermediate formed after the initial nucleophilic addition can exist in conformations leading to either the (E) or (Z) isomer. The transition state leading to the (E)-isomer, where the bulky quinoline and nitrile groups are positioned on opposite sides of the developing double bond (an anti-periplanar arrangement), is sterically less hindered and therefore lower in energy than the transition state for the (Z)-isomer, which would require a syn-periplanar arrangement.

The choice of reaction conditions can further enhance this inherent selectivity. For instance, non-polar solvents may favor the less polar (E)-isomer. While highly sophisticated methods involving chiral catalysts are used for achieving enantioselectivity in similar systems, the strong thermodynamic preference for the (E)-geometry in this specific structure often makes achieving high (E)-selectivity straightforward under standard condensation conditions. nih.gov Research on related compounds has shown that excellent (E)-selectivity can be achieved in solvent-free conditions using specific catalysts, which further enhances the green credentials of the synthesis. mdpi.com

Atom-Economical and Green Chemistry Approaches in Synthesis

Modern synthetic chemistry places a strong emphasis on principles of green chemistry and atom economy, which aim to maximize the incorporation of reactant atoms into the final product and minimize waste. jocpr.comprimescholars.com The synthesis of this compound through condensation reactions is inherently atom-economical, as the primary byproduct is a small, innocuous molecule like water.

To further enhance the environmental sustainability of the synthesis, several strategies are being implemented:

Catalysis: The shift from stoichiometric bases to catalytic systems is a key development. The use of recyclable heterogeneous catalysts, such as basic zeolites or functionalized polymers, reduces waste and simplifies product isolation. researchgate.netnih.gov

Green Solvents: Efforts are made to replace traditional volatile organic solvents with more environmentally benign alternatives like water, ethanol, or polyethylene (B3416737) glycol (PEG). researchgate.netresearchgate.net In some cases, reactions can be performed under solvent-free conditions, significantly reducing the environmental footprint. mdpi.comjocpr.com

Energy Efficiency: Microwave-assisted synthesis has emerged as a powerful tool to accelerate these reactions. researchgate.netiipseries.org Microwave heating can lead to dramatically reduced reaction times, lower energy consumption, and often improved yields compared to conventional heating methods.

Alternative Reaction Pathways: Some modern approaches combine multiple reaction steps into one-pot procedures, which avoids the need for isolating intermediates, thereby saving solvents, time, and resources. nih.govbeilstein-archives.org For example, a cascade reaction involving an initial condensation followed by a cyclization can build complex quinoline structures efficiently. nih.gov

These green approaches not only reduce the environmental impact but also often lead to more efficient and cost-effective manufacturing processes. nih.govnih.gov

Table 2: Application of Green Chemistry Principles to Quinoline Synthesis

| Green Chemistry Principle | Synthetic Strategy | Advantage | Reference |

| High Atom Economy | Condensation Reactions (e.g., Knoevenagel) | Maximizes incorporation of reactants into the product, with water as the main byproduct. | jocpr.comprimescholars.com |

| Use of Catalysis | Heterogeneous catalysts (e.g., zeolites, heteropoly acids) | Facilitates catalyst recovery and reuse, reducing waste. | researchgate.nettubitak.gov.tr |

| Benign Solvents/Solvent-Free | Use of water, ethanol, or no solvent | Reduces pollution and health hazards associated with volatile organic compounds. | mdpi.comresearchgate.netjocpr.com |

| Energy Efficiency | Microwave-assisted synthesis | Drastically reduces reaction times and energy consumption. | researchgate.netiipseries.org |

Chemical Reactivity and Derivatization of E 3 Quinolin 2 Yl Acrylonitrile

Reactivity at the Acrylonitrile (B1666552) Moiety

The acrylonitrile portion of the molecule is a classic example of an activated olefin, making it a prime target for addition reactions.

The carbon-carbon double bond in (E)-3-(Quinolin-2-yl)acrylonitrile is electron-deficient due to the conjugation with both the electron-withdrawing nitrile group (-CN) and the quinoline (B57606) ring. This electronic arrangement makes it an excellent Michael acceptor, readily undergoing conjugate addition (1,4-addition) with a variety of nucleophiles. organic-chemistry.orgmasterorganicchemistry.com The general mechanism involves the attack of a nucleophile on the β-carbon of the double bond, leading to the formation of a resonance-stabilized enolate intermediate, which is subsequently protonated to yield the final adduct. masterorganicchemistry.comyoutube.com

Common nucleophiles (Michael donors) that can react with such activated alkenes include soft nucleophiles like enolates, amines, and thiols. masterorganicchemistry.com The reaction with organolithium reagents at the β-carbon is also possible, particularly if the resulting anionic intermediate is stabilized, as has been demonstrated with other olefinic N-heterocycles. nsf.gov The reactivity of Michael acceptors, and thus their potential biological activity, has been correlated with their ability to react with sulfhydryl groups, such as those found in cysteine residues of proteins. nih.gov

Table 1: Representative Michael Addition Reactions This table presents plausible reactions based on the known reactivity of Michael acceptors.

| Reactant | Nucleophile (Michael Donor) | Base/Catalyst | Plausible Product |

|---|---|---|---|

| This compound | Diethyl malonate | Sodium ethoxide (NaOEt) | Diethyl 2-(1-cyano-2-(quinolin-2-yl)ethyl)malonate |

| This compound | Thiophenol | Triethylamine (Et3N) | 3-(Phenylthio)-3-(quinolin-2-yl)propanenitrile |

| This compound | Piperidine (B6355638) | None (or weak acid) | 3-(Piperidin-1-yl)-3-(quinolin-2-yl)propanenitrile |

The electron-deficient alkene of the acrylonitrile moiety serves as an excellent dipolarophile in 1,3-dipolar cycloadditions and as a dienophile in Diels-Alder reactions, providing pathways to complex, fused heterocyclic systems.

A notable example is the 1,3-dipolar cycloaddition with azomethine ylides. In a reaction analogous to that of (E)-2-(benzo[d]thiazol-2-yl)-3-(aryl)acrylonitriles, this compound can be expected to react with an in situ-generated azomethine ylide (from isatin (B1672199) and an amino acid like N-methylglycine). nih.gov This multicomponent reaction would proceed with high regioselectivity to produce novel spiro-pyrrolidine derivatives, where the five-membered pyrrolidine (B122466) ring is fused to the original structure. nih.gov Such cycloadditions are powerful tools for building molecular complexity in a single step. mdpi.commdpi.com

Similarly, cycloadditions with other 1,3-dipoles like nitrile oxides are feasible. The reaction of an alkene with a nitrile oxide (often generated in situ from an oxime) is a well-established method for synthesizing 2-isoxazoline rings. mdpi.comresearchgate.net

While less common for simple acrylonitriles, the double bond can also participate as a dienophile in [4+2] Diels-Alder cycloadditions with electron-rich dienes, especially when promoted by heat or a Lewis acid catalyst. researchgate.netbeilstein-journals.org This would lead to the formation of a six-membered ring fused to the parent molecule.

Table 2: Example of [3+2] Cycloaddition Reaction Based on the reaction of a structurally similar dipolarophile. nih.gov

| Dipolarophile | 1,3-Dipole Precursors | Solvent/Conditions | Product Type |

|---|---|---|---|

| This compound | Isatin + N-Methylglycine | Ethanol (B145695), Reflux | Spiro[quinoline-pyrrolidine]-carbonitrile derivative |

Transformations Involving the Quinoline Nucleus

The quinoline ring itself is a robust aromatic system that can undergo various transformations, although the presence of the C-2 acrylonitrile substituent influences the regioselectivity and feasibility of these reactions.

The quinoline system contains two fused rings: a benzene (B151609) ring (carbocycle) and a pyridine (B92270) ring (heterocycle). These rings exhibit different reactivities. Electrophilic aromatic substitution preferentially occurs on the more electron-rich benzene ring, as the pyridine ring is deactivated by the electronegative nitrogen atom. quimicaorganica.orgvaia.comyoutube.com The preferred sites for electrophilic attack are positions C5 and C8, as the cationic intermediates formed by attack at these positions are more stable. quimicaorganica.orgvaia.com

Conversely, nucleophilic aromatic substitution occurs on the electron-deficient pyridine ring, typically at positions C2 and C4. youtube.com In this compound, the C2 position is already occupied. The strong electron-withdrawing nature of the 2-(acrylonitrile) substituent would further deactivate the entire ring system to electrophilic attack but would strongly activate the pyridine ring, particularly the C4 position, to nucleophilic attack.

Table 3: Potential Functionalization Reactions of the Quinoline Nucleus

| Reaction Type | Reagents | Expected Position of Substitution | Plausible Product |

|---|---|---|---|

| Nitration (Electrophilic) | HNO₃, H₂SO₄ | C5 and/or C8 | (E)-3-(5-Nitroquinolin-2-yl)acrylonitrile |

| Bromination (Electrophilic) | Br₂, H₂SO₄ | C5 and/or C8 | (E)-3-(8-Bromoquinolin-2-yl)acrylonitrile |

| Amination (Nucleophilic) | NaNH₂, liq. NH₃ (Chichibabin reaction) | C4 | (E)-3-(4-Aminoquinolin-2-yl)acrylonitrile |

| Oxidation | Peroxy acid (e.g., m-CPBA) | N1 | (E)-3-(1-Oxidoquinolin-1-ium-2-yl)acrylonitrile |

Rearrangement reactions involve the migration of an atom or group within a molecule to form a structural isomer. wikipedia.org While no specific rearrangement reactions of this compound itself are prominently documented, its derivatives could be designed to undergo such transformations.

For instance, a derivative containing a ketone adjacent to a quaternary center could potentially undergo a Baeyer-Villiger rearrangement, where oxidation with a peroxy acid leads to the insertion of an oxygen atom to form an ester. wiley-vch.de Another possibility involves carbocation rearrangements. If a reaction generates a carbocation on a side chain attached to the quinoline nucleus, it could rearrange via a 1,2-hydride or 1,2-alkyl shift to form a more stable carbocation before subsequent reaction. masterorganicchemistry.comyoutube.com A 1,2-acyl migration has also been noted in the synthesis of certain fused quinoline systems like indolo[3,2-c]quinolinones. acs.org These examples highlight potential, albeit currently theoretical, pathways for the rearrangement of complex quinoline derivatives.

Intramolecular Cyclization and Ring-Closing Reactions

By introducing appropriate functional groups onto the this compound scaffold, intramolecular reactions can be triggered to build new fused rings. These reactions are powerful strategies for synthesizing complex polycyclic and heterocyclic structures. rsc.org

For example, a derivative with a nucleophilic group (like -OH or -NH₂) at the C3 position of the quinoline ring could undergo an intramolecular conjugate addition, attacking the β-carbon of the acrylonitrile moiety to form a new five- or six-membered ring fused to the pyridine part of the quinoline system.

Another strategy involves the functionalization of both the quinoline ring and the terminal end of the acrylonitrile group. A prominent example from the literature involves a Pd(II)-catalyzed intramolecular oxidative C-H alkenylation, where a C3-H bond of an indole (B1671886) ring (acting as a nucleophile) attacks an acrylate (B77674) moiety in a related system, leading to the formation of 6H-indolo[2,3-b]quinolines. rsc.org A similar strategy could be envisioned for this compound derivatives. Furthermore, cyclization of substituents located at adjacent positions on the quinoline ring, such as C7 and C8, has been used to construct fused oxazine (B8389632) rings. nih.gov

Table 4: Plausible Intramolecular Cyclization Reactions This table presents hypothetical but mechanistically plausible cyclization pathways for derivatives.

| Starting Derivative | Reaction Type | Conditions | Plausible Fused Product |

|---|---|---|---|

| (E)-3-(3-Aminoquinolin-2-yl)acrylonitrile | Intramolecular Michael Addition | Base or Heat | Pyrido[2,3-b]azepine derivative |

| (E)-3-(8-Hydroxyquinolin-2-yl)acrylonitrile | Intramolecular Michael Addition (O-alkylation) | Base (e.g., K₂CO₃) | Fused oxazocine ring system |

| 2-(2-Aminophenylamino)-3-(quinolin-2-yl)acrylonitrile | Intramolecular Cyclization/Condensation | Acid or Heat | Quinolino[2,3-b]quinoxaline derivative |

Photochemical Dehydrocyclization Processes

Photochemical reactions offer a powerful tool for the construction of intricate molecular architectures, often proceeding under mild conditions and allowing for the formation of unique ring systems. In the context of this compound and related structures, photochemical dehydrocyclization is a key transformation. While specific studies on the photochemical behavior of this compound are not extensively detailed in the reviewed literature, the principles of such reactions can be inferred from the behavior of analogous aryl and heteroaryl acrylonitriles.

A notable related photochemical strategy involves the synthesis of 3-cyano-quinolines from 2-(azidomethyl)-3-aryl-prop-2-enenitriles. evitachem.com This process, initiated by visible light irradiation, involves the formation of an iminyl radical which then undergoes an intramolecular cyclization onto the adjacent aryl ring to construct the quinoline core. evitachem.com This highlights the utility of photochemical methods in generating reactive intermediates that lead to complex heterocyclic systems. The photochemical isomerization of acrylonitrile itself has also been studied, indicating a complex pathway involving conical intersections and various intermediates.

Domino Reactions and Cascade Cyclizations

Domino and cascade reactions represent highly efficient synthetic strategies, allowing for the formation of multiple chemical bonds in a single operation without the isolation of intermediates. These processes are particularly valuable in the synthesis of complex polyheterocyclic compounds.

While direct examples of domino reactions starting with this compound as the primary substrate are not prominently featured in the available literature, related transformations underscore the potential of this compound in such sequences. For instance, domino reactions of Morita-Baylis-Hillman acetates derived from acrylonitrile precursors have been employed to synthesize functionalized naphthalenes and quinolines. In these reactions, an initial Michael addition is followed by an intramolecular SNAr cyclization, demonstrating a cascade process that leads to the formation of the quinoline ring system.

Furthermore, cascade cyclizations have been observed in reactions of ortho-nitrochalcones with cyanide anions, leading to the formation of (E)-2-(3-oxoindolin-2-ylidene)-2-arylacetonitriles. This transformation involves a Michael addition followed by an intramolecular 5-exo-trig cyclization onto the nitro group, showcasing how the acrylonitrile moiety can participate in complex cascade sequences.

Formation of Polyheterocyclic Systems Incorporating the Quinoline-Acrylonitrile Unit

The quinoline-acrylonitrile framework is an excellent building block for the synthesis of more elaborate polyheterocyclic systems, which are of significant interest in medicinal chemistry and materials science. Various strategies have been developed to construct fused rings onto the quinoline core, utilizing the reactivity of appended functional groups.

The reaction of quinolinium salts with acrylonitrile in the presence of a base can lead to the formation of pyrrolo[1,2-a]quinoline (B3350903) derivatives. This process involves the in situ generation of a ylide from the quinolinium salt, which then undergoes a 1,3-dipolar cycloaddition with the acrylonitrile Michael acceptor, followed by oxidation to yield the fused aromatic system.

Another approach to polyheterocyclic quinoline systems involves the reaction of 2-mercapto-quinoline-3-carbaldehydes with active methylene (B1212753) compounds like malononitrile (B47326). This cascade reaction, often facilitated by a catalyst, leads to the formation of fused thiopyrano[2,3-b]quinolines, demonstrating a versatile method for constructing three or four-ring fused systems. The following table summarizes representative examples of reagents used in the formation of polyheterocyclic systems from quinoline precursors.

| Starting Quinoline Derivative | Reagent | Resulting Polyheterocyclic System |

| Quinolinium bromide salt | Acrylonitrile, Triethylamine | Pyrrolo[1,2-a]quinoline-3-carbonitrile |

| 2-Mercapto-quinoline-3-carbaldehyde | Malononitrile | Fused Thiopyrano[2,3-b]quinolines |

Comprehensive Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the cornerstone for determining the precise molecular structure of (E)-3-(Quinolin-2-yl)acrylonitrile in solution. One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments work in concert to provide a complete picture of the proton and carbon framework.

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the quinoline (B57606) ring and the acrylonitrile (B1666552) side chain. The six protons of the quinoline ring typically appear in the aromatic region (δ 7.5–8.6 ppm). nih.govmdpi.com The protons on the vinylic double bond of the acrylonitrile group are particularly diagnostic. Due to the electron-withdrawing effect of the nitrile group and the anisotropic effect of the quinoline ring, these protons appear as distinct doublets. The large coupling constant (J) between them is a definitive indicator of the (E)-stereochemistry.

The ¹³C NMR spectrum complements the proton data by identifying all unique carbon environments in the molecule. The spectrum shows 12 distinct signals, corresponding to the 9 carbons of the quinoline ring, the 2 vinylic carbons, and the nitrile carbon. The nitrile carbon (C≡N) is typically observed in the δ 115–120 ppm region, while the carbons of the quinoline ring and the C=C double bond appear in the δ 110–150 ppm range. nih.govresearchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Data is representative and based on analysis of similar quinoline and acrylonitrile derivatives. nih.govmdpi.comresearchgate.net

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Quinoline H-3/C-3 | ~8.2 (d) | ~137.0 |

| Quinoline H-4/C-4 | ~8.1 (d) | ~128.0 |

| Quinoline H-5/C-5 | ~7.8 (d) | ~127.5 |

| Quinoline H-6/C-6 | ~7.6 (t) | ~129.5 |

| Quinoline H-7/C-7 | ~7.9 (t) | ~130.0 |

| Quinoline H-8/C-8 | ~8.3 (d) | ~129.0 |

| Vinylic H-α/C-α | ~6.8 (d, J ≈ 16 Hz) | ~108.0 |

| Vinylic H-β/C-β | ~7.5 (d, J ≈ 16 Hz) | ~145.0 |

| Nitrile C | - | ~118.0 |

Two-dimensional (2D) NMR experiments are indispensable for assembling the molecular puzzle. acs.org

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It would show clear correlations between adjacent protons on the quinoline ring (e.g., H-5 with H-6, H-6 with H-7, etc.) and, crucially, between the two vinylic protons of the acrylonitrile moiety, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum maps each proton to its directly attached carbon atom. It allows for the unambiguous assignment of the carbon signals for all protonated carbons in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical 2D experiment for this molecule as it shows long-range (2-3 bond) correlations between protons and carbons. Key correlations would include the vinylic proton closer to the ring (H-β) with the C-2 carbon of the quinoline, definitively linking the acrylonitrile side chain to the heterocyclic core. researchgate.net Correlations from the quinoline protons to other quinoline carbons would confirm the structure of the ring system.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The spectrum is dominated by a few characteristic absorption bands that confirm its identity. ontosight.ai

The most prominent and diagnostic peak is the stretching vibration of the nitrile group (C≡N), which appears as a sharp, intense band around 2220 cm⁻¹. researchgate.netnist.gov The presence of the C=C double bond in conjugation with the aromatic ring is confirmed by stretching vibrations in the 1620-1580 cm⁻¹ region. Aromatic C-H stretching is observed above 3000 cm⁻¹, while vinylic C-H stretching also appears in this region. nih.gov The absence of certain bands, such as a broad O-H or N-H stretch, confirms the purity of the compound. nih.gov

Table 2: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic/Vinylic C-H | Stretch | 3100 - 3000 | Medium |

| Nitrile (C≡N) | Stretch | ~2220 | Strong, Sharp |

| Alkene (C=C) | Stretch | ~1620 | Medium |

| Aromatic Ring (C=C) | Stretch | 1590, 1500, 1430 | Medium-Strong |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry provides the exact molecular weight and offers insights into the compound's structure through its fragmentation pattern. For this compound (C₁₂H₈N₂), the molecular ion peak [M]⁺ would be observed at an m/z value corresponding to its monoisotopic mass. ontosight.ai High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy. rsc.org

The fragmentation pattern under electron ionization (EI) would likely involve characteristic losses. A primary fragmentation pathway could be the loss of a hydrogen cyanide molecule (HCN, 27 Da) from the acrylonitrile moiety. Subsequent fragmentation would involve the breakdown of the stable quinoline ring system. nih.govresearchgate.net

Table 3: Predicted Mass Spectrometry Fragments for this compound

| m/z | Identity | Notes |

|---|---|---|

| 180 | [M]⁺ | Molecular Ion |

| 153 | [M - HCN]⁺ | Loss of hydrogen cyanide |

| 128 | [C₁₀H₈]⁺ or [C₉H₆N]⁺ | Fragment of the quinoline ring |

X-ray Crystallography for Absolute Stereochemistry and Conformation

Single-crystal X-ray crystallography provides the most definitive structural evidence, revealing the precise three-dimensional arrangement of atoms in the solid state. This technique would unambiguously confirm the (E) configuration of the C=C double bond, showing the quinoline ring and the nitrile group on opposite sides. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy and Solvatochromic Studies

The UV-Vis absorption spectrum of this compound is dictated by its extended π-conjugated system, which includes the quinoline ring and the acrylonitrile side chain. The spectrum is expected to show intense absorption bands corresponding to π-π* electronic transitions. researchgate.net

This compound is expected to exhibit solvatochromism, where the position of the absorption maximum (λ_max) changes with the polarity of the solvent. researchgate.net In moving from a nonpolar solvent (like hexane) to a polar solvent (like ethanol (B145695) or acetonitrile), a bathochromic (red) shift is anticipated. This shift occurs because the excited state, which possesses a greater dipole moment than the ground state, is stabilized to a larger extent by the polar solvent molecules. This stabilization lowers the energy gap between the ground and excited states, resulting in the absorption of lower-energy (longer wavelength) light. researchgate.netresearchgate.net Such studies provide valuable information about the electronic nature of the molecule and its interaction with its environment.

Table 4: Illustrative Solvatochromic Effect on λ_max for this compound Hypothetical data to demonstrate the solvatochromism concept.

| Solvent | Polarity | Hypothetical λ_max (nm) |

|---|---|---|

| Hexane | Nonpolar | ~320 |

| Toluene | Slightly Polar | ~325 |

| Dichloromethane | Polar Aprotic | ~335 |

| Acetonitrile (B52724) | Polar Aprotic | ~340 |

| Ethanol | Polar Protic | ~345 |

Based on a comprehensive search for computational and theoretical investigations on This compound , it has been determined that specific, in-depth research data as required by the detailed outline is not available in the public domain.

While numerous studies conduct Density Functional Theory (DFT) calculations, Frontier Molecular Orbital (FMO) analysis, and Molecular Electrostatic Potential (MEP) analysis on related quinoline and acrylonitrile derivatives semanticscholar.orgnih.govnih.govnih.gov, a dedicated computational paper or database entry containing optimized geometry parameters, specific HOMO-LUMO energy values, MEP maps, and theoretical reactivity descriptors for this compound could not be located.

General information regarding the synthesis and potential applications of quinoline-carbonitrile compounds is available nih.gov, and the theoretical methodologies mentioned in the outline are standard in computational chemistry. wikipedia.orgphyschemres.org However, without specific published data for the target molecule, it is not possible to generate a scientifically accurate and informative article that adheres to the strict requirements of the provided outline.

Therefore, the content for the following sections and subsections could not be generated:

Computational and Theoretical Investigations5.1. Quantum Chemical Calculations5.1.1. Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties 5.1.2. Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap) 5.1.3. Molecular Electrostatic Potential (MEP) Surface Analysis5.2. Molecular Modeling and Simulation Studies5.2.1. Conformational Analysis and Stability of (E)-3-(Quinolin-2-yl)acrylonitrile 5.2.2. Theoretical Reactivity Descriptors

Further research in specialized, non-public chemical databases or new computational studies would be required to obtain the data necessary to fulfill this request.

Molecular Modeling and Simulation Studies

Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding affinity and mode of action of novel drug candidates with their protein targets.

In the context of quinoline-based compounds, docking studies have been instrumental in identifying potential therapeutic applications. For instance, research on thiopyrano[2,3-b]quinoline derivatives, which can be synthesized from 3-formyl-quinoline-2-thione and acrylonitrile (B1666552), has utilized molecular docking to explore their binding affinity against various protein targets. A study on these derivatives against the CB1a protein (PDB ID: 2IGR), which is relevant in cancer research, revealed binding affinities ranging from -5.3 to -6.1 Kcal/mol. These simulations identified key amino acid residues involved in the interaction, such as ILE-8, LYS-7, and PHE-15, suggesting a potential mechanism of action.

Similarly, docking simulations of (E)-2-(3,4-dimethoxystyryl)quinoline, a compound with a styryl-quinoline core structurally related to this compound, have been conducted to explore its potential as an anti-Alzheimer's agent. These in silico studies are crucial for prioritizing compounds for further experimental testing.

Furthermore, docking studies on other quinoline (B57606) derivatives have shown promise against various targets. For example, certain quinoline derivatives have been docked against the HIV reverse transcriptase protein, with some compounds exhibiting high binding affinities, indicating their potential as non-nucleoside reverse transcriptase inhibitors (NNRTIs). In one such study, a pyrimidine-containing quinoline derivative showed a docking score of -10.67, suggesting a strong interaction with the target protein.

The insights gained from these docking studies on analogous structures can guide the virtual screening and rational design of novel this compound derivatives for specific biological targets.

Table 1: Molecular Docking Results for Analogs of this compound

| Compound Class | Target Protein | PDB ID | Binding Affinity (Kcal/mol) | Interacting Amino Acid Residues | Reference |

| Thiopyrano[2,3-b]quinoline derivatives | CB1a | 2IGR | -5.3 to -6.1 | ILE-8, ILE-18, LYS-7, LYS-11, VAL-14, PHE-15, TRP-12 | |

| Pyrimidine-containing quinoline derivatives | HIV Reverse Transcriptase | - | -10.67 | - | |

| Quinolin-2-one analog (IV-A1) | EGFR Tyrosine Kinase | - | -9.5 | - |

Note: A more negative binding affinity generally indicates a stronger binding interaction.

Quantitative Structure-Activity Relationship (QSAR) Analysis in Analogs

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. These models are then used to predict the activity of new, unsynthesized compounds.

QSAR studies have been successfully applied to various series of quinoline analogs to guide the design of more potent therapeutic agents. For example, QSAR models have been developed for quinolinone-based thiosemicarbazones as potential antituberculosis agents. These models have identified key molecular descriptors, such as van der Waals volume, electron density, and electronegativity, that play a pivotal role in the antitubercular activity. One of the best-performing QSAR models in this study showed strong statistical parameters (R² = 0.83), indicating a good predictive ability.

In another study, QSAR analysis was performed on 2-chloroquinoline (B121035) derivatives as inhibitors of Mycobacterium tuberculosis H37Rv. This analysis helped in understanding the structural requirements for inhibitory activity and in the design of new, more potent chalcone (B49325) derivatives with antitubercular properties. The developed QSAR models can reveal important structure-activity rules. For instance, in a study on chalcone-like compounds, it was found that hydrophobic and hydrogen bond acceptor groups at a specific position of the quinoline ring were favorable for anti-TB activity.

Furthermore, a study on 5,8-quinolinequinone derivatives used QSAR to model their anti-proliferative and anti-inflammatory activities. The electronic, hydrophobic, and global reactivity parameters of these derivatives were calculated using Density Functional Theory (DFT) to build the QSAR models.

While a specific QSAR model for this compound is not available, the methodologies and findings from studies on its analogs provide a clear roadmap for how such a model could be developed. By synthesizing and testing a series of derivatives of this compound, a predictive QSAR model could be constructed to optimize its biological activity.

Table 2: Key Molecular Descriptors in QSAR Models of Quinoline Analogs

| Compound Series | Biological Activity | Key Molecular Descriptors | Reference |

| Quinolinone-based thiosemicarbazones | Antituberculosis | Van der Waals volume, Electron density, Electronegativity | |

| Chalcone-like compounds | Antituberculosis | Hydrophobicity, Hydrogen bond acceptor groups | |

| 5,8-Quinolinequinone derivatives | Anti-proliferative, Anti-inflammatory | Electronic parameters, Hydrophobic parameters, Global reactivity parameters |

Graph Theoretical Analysis of Quinoline Analogs

Graph theory provides a unique approach to molecular structure analysis by representing molecules as graphs, where atoms are vertices and bonds are edges. This method allows for the calculation of various topological indices that can be correlated with the physicochemical and biological properties of the compounds.

Graph theoretical analysis has been applied to quinoline analogs to gain insights into their structural features relevant to their biological activity. For instance, a study on novel substituted quinoline analogues as potential anti-breast cancer agents incorporated graph theoretical analysis in their design and study. This type of analysis can complement other computational methods like docking and QSAR by providing a different perspective on the structure-property relationships.

The application of graph theory in chemical and drug research is based on the principle that the topological structure of a molecule can significantly influence its properties. By calculating various topological indices, researchers can quantify aspects of molecular size, shape, branching, and complexity. These indices can then be used as descriptors in QSAR models or to compare the structural similarity of different molecules.

While a specific graph theoretical analysis of this compound has not been reported, the principles of this method are broadly applicable. Such an analysis could involve the calculation of indices like the Wiener index, Randić index, and Balaban index for a series of its derivatives. These indices could then be correlated with experimentally determined properties to understand how the topology of the quinoline and acrylonitrile moieties and any substitutions influence their activity.

Future Research Directions and Emerging Applications

Exploration of Novel Synthetic Pathways for Diversification

The development of new and efficient synthetic methods is crucial for creating a diverse library of (E)-3-(quinolin-2-yl)acrylonitrile derivatives for further investigation. Current synthetic strategies often rely on established reactions like the Knoevenagel condensation. researchgate.net Future research will likely focus on more innovative and versatile approaches.

One promising avenue is the use of palladium-catalyzed cross-coupling reactions, which could allow for the introduction of a wider variety of substituents onto the quinoline (B57606) ring. researchgate.net This would enable the synthesis of derivatives with tailored electronic and steric properties. Another area of exploration is the development of one-pot multicomponent reactions, which can streamline the synthesis process, making it more efficient and atom-economical. researchgate.net Microwave-assisted synthesis is also a valuable tool for accelerating reaction times and improving yields of quinoline-based compounds. mdpi.commdpi.com

Furthermore, exploring different starting materials, such as substituted 2-chloro-3-formylquinolines, can lead to novel structural analogs. researchgate.net The goal is to generate a broad spectrum of derivatives that can be screened for various biological activities and material science applications.

Advanced Computational Design for Rational Drug Discovery

Computational methods are becoming indispensable in modern drug discovery, offering a way to predict the biological activity and properties of molecules before they are synthesized. nih.gov For this compound, computational tools can be employed to design new derivatives with enhanced therapeutic potential.

Molecular docking and molecular dynamics simulations can provide insights into how these compounds interact with biological targets at the atomic level. mdpi.comnih.gov This information is critical for understanding the structure-activity relationships and for designing more potent and selective inhibitors. For instance, computational studies have been used to investigate the binding of acrylonitrile (B1666552) derivatives to the colchicine (B1669291) binding site of tubulin, a key target in cancer therapy. mdpi.com

Quantitative structure-activity relationship (QSAR) studies can also be used to develop models that predict the biological activity of new derivatives based on their chemical structure. These computational approaches, combined with machine learning and artificial intelligence, can significantly accelerate the process of identifying promising drug candidates. nih.gov

Mechanistic Elucidation of Novel Biological Activities

While some biological activities of acrylonitrile derivatives have been reported, including antiproliferative and antimicrobial effects, the underlying mechanisms of action are often not fully understood. nih.govnih.gov Future research will need to focus on elucidating these mechanisms to fully exploit the therapeutic potential of this compound and its analogs.

Studies have shown that some acrylonitrile derivatives can induce programmed cell death (apoptosis) in cancer cells and parasites. nih.govnih.gov Further investigations are needed to identify the specific cellular pathways involved. This could include examining the role of caspases, p53, and other key proteins in the apoptotic process. nih.govresearchgate.net

The potential for these compounds to act as enzyme inhibitors is another area of interest. researchgate.net For example, some heterocyclic acrylonitrile derivatives have been investigated as potential acetylcholinesterase (AChE) inhibitors. researchgate.net A deeper understanding of the molecular targets and signaling pathways affected by these compounds will be crucial for their development as therapeutic agents.

Development of Advanced Spectroscopic and Analytical Techniques for Characterization

The precise characterization of newly synthesized this compound derivatives is essential for ensuring their purity and confirming their structure. While standard techniques like NMR, IR, and mass spectrometry are routinely used, there is a need for more advanced methods to probe the subtle structural and electronic properties of these molecules. researchgate.netresearchgate.netmdpi.com

Techniques such as X-ray crystallography can provide definitive structural information, revealing bond lengths, bond angles, and intermolecular interactions in the solid state. This information is invaluable for validating computational models and understanding structure-property relationships.

Q & A

Q. What synthetic methodologies are commonly employed to synthesize (E)-3-(Quinolin-2-yl)acrylonitrile?

The compound is typically synthesized via condensation reactions between quinoline aldehydes and acrylonitrile derivatives. For example, a base-catalyzed reaction between 2-chloroquinoline-3-carbaldehyde and acrylonitrile in the presence of DABCO (1,4-diazabicyclo[2.2.2]octane) at room temperature yields the product after 3 days. The reaction is monitored by TLC, followed by extraction with ethyl acetate, washing with dilute HCl, drying over Na₂SO₄, and purification via column chromatography (8% ethyl acetate/hexane) .

Q. How is the stereochemical integrity of the (E)-isomer confirmed during synthesis?

The (E)-configuration is confirmed using X-ray crystallography, which provides unambiguous structural evidence. For example, single-crystal X-ray diffraction analysis reveals bond angles and spatial arrangements consistent with the trans-geometry of the acrylonitrile moiety. Hydrogen bonding and π-π stacking interactions in the crystal lattice further stabilize the (E)-isomer .

Q. What spectroscopic techniques are critical for characterizing this compound?

- NMR spectroscopy : ¹H and ¹³C NMR confirm the presence of quinoline protons (e.g., aromatic signals at δ 7.5–8.5 ppm) and the acrylonitrile group (C≡N stretch at ~2200 cm⁻¹ in IR).

- Mass spectrometry : ESI-MS or HRMS validates the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. How do reaction conditions influence the regioselectivity of quinoline-acrylonitrile conjugates?

Regioselectivity is controlled by the electronic effects of substituents on the quinoline ring. Electron-withdrawing groups (e.g., -Cl at the 2-position) direct acrylonitrile addition to the 3-position via resonance stabilization of the intermediate enolate. Computational studies (DFT) can predict favorable reaction pathways by analyzing charge distribution and transition states .

Q. What strategies mitigate competing side reactions (e.g., polymerization of acrylonitrile) during synthesis?

Q. How are intermolecular interactions in this compound quantified for crystal engineering?

Hirshfeld surface analysis partitions crystal packing into molecular contributions. For example, C–H···N hydrogen bonds (2.5–2.8 Å) and π-π stacking (3.4–3.6 Å between quinoline rings) dominate the lattice. These interactions are critical for designing co-crystals with enhanced solubility or stability .

Q. What computational tools predict the biological activity of quinoline-acrylonitrile derivatives?

- Molecular docking : Evaluates binding affinity to targets like DNA topoisomerases or kinase enzymes.

- ADMET profiling : Predicts pharmacokinetic properties (e.g., CYP450 metabolism, blood-brain barrier penetration) using QSAR models .

Methodological Considerations

Q. How to resolve contradictions in reported biological activity data for acrylonitrile derivatives?

Q. What safety protocols are essential for handling this compound?

- PPE : Nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure.

- Ventilation : Use fume hoods to avoid inhalation of acrylonitrile vapors (TLV: 2 ppm).

- Emergency measures : Immediate rinsing with water for spills and antidotes (e.g., sodium thiosulfate for cyanide exposure) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.